N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
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Overview
Description
N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Cyclization: The hexahydrocyclohepta[b]indole structure is formed through a cyclization reaction, often involving a palladium-catalyzed intramolecular coupling.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group is introduced via nucleophilic substitution, where a suitable halide reacts with morpholine in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The indole core is known to interact with various enzymes and proteins, often inhibiting their activity by forming hydrogen bonds and other interactions. The morpholinopropyl group may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share the indole core and carboxamide group but differ in their substituents.
Morpholine derivatives: Compounds featuring the morpholine ring but with different core structures.
Uniqueness
N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its combination of the hexahydrocyclohepta[b]indole core and the morpholinopropyl group. This unique structure may confer distinct biological activities and binding properties compared to other indole derivatives .
Properties
Molecular Formula |
C21H29N3O2 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c25-21(22-9-4-10-24-11-13-26-14-12-24)16-7-8-20-18(15-16)17-5-2-1-3-6-19(17)23-20/h7-8,15,23H,1-6,9-14H2,(H,22,25) |
InChI Key |
LVAXFMCFIAQLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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